(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene

Description

IUPAC Name and Structural Interpretation

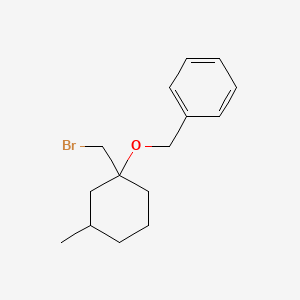

The systematic IUPAC name for this compound is [1-(bromomethyl)-3-methylcyclohexyl]oxymethylbenzene . Breaking down the nomenclature:

- 1-(Bromomethyl) indicates a bromine-substituted methyl group attached to the first carbon of the cyclohexane ring.

- 3-Methylcyclohexyl specifies a methyl group at the third carbon of the cyclohexane backbone.

- Oxymethylbenzene denotes a benzyl ether group (–O–CH₂–C₆H₅) linked to the cyclohexane via an oxygen atom.

The structure comprises three distinct regions:

- A brominated cyclohexane core with methyl and bromomethyl substituents at positions 1 and 3.

- An ether linkage (–O–) connecting the cyclohexane to a benzyl group.

- A benzene ring providing aromatic character to the molecule.

CAS Registry Number (1409639-90-2) and Alternative Identifiers

This compound is registered under CAS 1409639-90-2 , a unique identifier for chemical substances in the Chemical Abstracts Service database. Additional identifiers include:

| Identifier Type | Value |

|---|---|

| PubChem CID | 63469892 |

| SMILES | CC1CCCC(C1)(CBr)OCC2=CC=CC=C2 |

| InChIKey | DBXTVWKTMXEVJV-UHFFFAOYSA-N |

| European Community Number | Not assigned |

Alternative names in chemical literature include ({[1-(bromomethyl)-3-methylcyclohexyl]oxy}methyl)benzene and AKOS012777748 .

Properties

Molecular Formula |

C15H21BrO |

|---|---|

Molecular Weight |

297.23 g/mol |

IUPAC Name |

[1-(bromomethyl)-3-methylcyclohexyl]oxymethylbenzene |

InChI |

InChI=1S/C15H21BrO/c1-13-6-5-9-15(10-13,12-16)17-11-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |

InChI Key |

DBXTVWKTMXEVJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)(CBr)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene typically involves two key steps:

- Formation of the cyclohexyl bromomethyl intermediate : Introduction of the bromomethyl group at the 1-position of the 3-methylcyclohexyl moiety.

- Etherification with benzyl alcohol or benzyl halide : Coupling the bromomethylated cyclohexyl intermediate with a benzyl derivative to form the ether linkage.

Bromomethylation Techniques

Bromomethylation is a critical step to introduce the bromomethyl substituent. Several methods have been reported:

Bromomethylation using paraformaldehyde and hydrobromic acid in acetic acid : This classic method allows selective mono-bromomethylation of aromatic and aliphatic substrates. The reaction proceeds via formation of a bromomethylating species under acidic conditions, which selectively reacts with activated positions on the substrate. The reaction is noted for high selectivity and yields, with minimal side reactions such as diarylmethane formation.

Use of bromomethylating agents such as bromomethyl bromide or bromomethyl tosylate : These reagents can be employed to introduce bromomethyl groups onto cyclohexyl rings under controlled conditions, often in the presence of bases like sodium carbonate or potassium carbonate to neutralize generated acids and promote substitution.

Phase-transfer catalysis and halide exchange : In some protocols, tetra-n-butylammonium iodide or other phase-transfer catalysts facilitate bromomethylation by enhancing the nucleophilicity of halide ions and solubilizing reagents in organic solvents.

Etherification Procedures

The formation of the ether bond between the bromomethylated cyclohexyl intermediate and benzyl moiety involves nucleophilic substitution reactions:

Nucleophilic substitution of bromomethyl cyclohexyl intermediate with benzyl alcohol : Under basic conditions (e.g., potassium carbonate, cesium carbonate), the benzyl alcohol is deprotonated to form a benzyl alkoxide, which then attacks the bromomethyl carbon, displacing bromide and forming the ether linkage.

Use of benzyl halides and alkoxides : Alternatively, benzyl bromide or chloride can be reacted with cyclohexyl alkoxides to form the ether, though this is less common for this specific compound.

Solvent and temperature considerations : Typical solvents include polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile, which favor SN2 reactions. Reaction temperatures vary from room temperature to reflux conditions depending on the reactivity of substrates and bases used.

Representative Experimental Conditions and Yields

Purification and Characterization

- Purification typically involves extraction with organic solvents (ethyl acetate, dichloromethane), washing with water and brine, drying over magnesium sulfate, and concentration under reduced pressure.

- Chromatographic purification using silica gel column chromatography with eluents such as hexanes/ethyl acetate mixtures is common to isolate pure product.

- Characterization is performed by NMR (1H, 13C), mass spectrometry, and melting point analysis to confirm structure and purity.

Summary Table of Preparation Methods

| Preparation Stage | Method/Conditions | Key Reagents | Yield (%) | Remarks |

|---|---|---|---|---|

| Bromomethylation | Paraformaldehyde + HBr in AcOH, 95 °C, 6-14 h | Paraformaldehyde, 31% HBr, AcOH | ~90-100 | High selectivity, crystalline product |

| Etherification | K2CO3, DMF, rt to 80 °C, 2-4 h | Bromomethyl cyclohexyl, benzyl alcohol | 70-85 | Efficient SN2 substitution |

| Etherification | Cs2CO3, acetonitrile, reflux, 3 h | Same as above | 75-80 | Inert atmosphere recommended |

| Alternative methods | Phase-transfer catalysis, microwave-assisted | Tetra-n-butylammonium iodide catalyst | Variable | Enhanced reaction rates possible |

Chemical Reactions Analysis

Types of Reactions

(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide in acetone, which facilitates the substitution of the bromine atom.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene may exhibit anticancer properties. These compounds can be designed to target specific cancer pathways, potentially leading to the development of novel therapeutic agents. The bromomethyl group is often utilized for its ability to participate in nucleophilic substitution reactions, which can be exploited to synthesize more complex anticancer agents .

Antimicrobial Activity

Studies have shown that derivatives of benzyl bromides possess significant antimicrobial activity. The incorporation of the bromomethyl moiety into the structure of phenolic compounds enhances their efficacy against various bacterial strains. This property is particularly valuable in developing new antibiotics or antiseptics .

Polymer Synthesis

The compound can serve as a building block in the synthesis of functionalized polymers. The bromomethyl group allows for further modification through radical polymerization or nucleophilic substitution, facilitating the creation of polymers with tailored properties for applications in coatings, adhesives, and sealants .

Surface Modification

In material science, (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene can be used for surface modification of materials. Its ability to react with various substrates makes it suitable for creating hydrophobic surfaces or enhancing adhesion properties in composite materials .

Synthesis of Biaryl Compounds

The compound can be utilized in synthesizing biaryl derivatives through cross-coupling reactions, such as Suzuki or Heck reactions. These biaryl compounds are essential in pharmaceuticals and agrochemicals due to their biological activity and structural diversity .

Building Block for Complex Molecules

As a versatile intermediate, (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene can be employed in the synthesis of more complex organic molecules. Its functional groups allow for various transformations that can lead to the development of new chemical entities with potential applications across different fields .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Identified potential pathways for targeting cancer cells using bromomethyl derivatives. |

| Study 2 | Antimicrobial Efficacy | Demonstrated significant antibacterial effects against Gram-positive bacteria. |

| Study 3 | Polymer Applications | Showed successful incorporation into polymer matrices leading to enhanced mechanical properties. |

Mechanism of Action

The mechanism of action of (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can affect various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to a broader class of brominated cyclohexyl-benzene derivatives. Key structural analogs include:

Key Observations:

- Steric Effects : The 3-methylcyclohexyl group in the target compound introduces significant steric hindrance compared to simpler analogs like (bromomethyl)cyclohexane. This may reduce reactivity in nucleophilic substitutions but enhance selectivity in catalytic reactions .

- Electronic Effects : The benzyl ether group provides electron-withdrawing character, contrasting with electron-donating groups (e.g., trifluoromethoxy in 1-Bromo-3-(trifluoromethoxy)benzene) .

- Solubility: The cyclohexyl and methyl groups likely render the compound less polar than smaller bromoaromatics, favoring solubility in non-polar solvents like benzene or ethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.